3-Hydroxyphenyl benzoate
Overview
Description
3-Hydroxyphenyl benzoate: is an organic compound with the molecular formula C13H10O3 . . This compound is characterized by the presence of a hydroxyl group attached to the phenyl ring and a benzoate ester group. It appears as a white to yellow to orange powder or crystal .
Mechanism of Action
Target of Action
3-Hydroxyphenyl benzoate, also known as Resorcinol monobenzoate, is a chemical compound with the molecular formula C13H10O3 It has been suggested that similar compounds may target bacterial cell division proteins such as ftsz .
Mode of Action
It’s worth noting that compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes . More research is needed to fully understand the specific interactions and changes caused by this compound.
Biochemical Pathways
For instance, the shikimate and phenylpropanoid pathways are crucial for the biosynthesis of individual phenolic compounds .
Pharmacokinetics
A related compound, a pro-drug of 3-n-butylphthalide, showed quick conversion and better bioavailability than its parent compound . More research is needed to determine the ADME properties of this compound.
Result of Action
It’s worth noting that similar compounds have shown antimicrobial activity, suggesting that they may have a role in combating bacterial infections .
Biochemical Analysis
Biochemical Properties
3-Hydroxyphenyl benzoate is an important intermediate in the biodegradation of many aromatic hydrocarbons . It is metabolized by entering the TCA cycle through the gentisate pathway . The enzyme 3-Hydroxybenzoate 6-hydroxylase, an NADH-dependent flavoprotein, can convert this compound .
Cellular Effects
It is known that hydroxybenzoic acids, a group to which this compound belongs, have dietary health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .
Molecular Mechanism
It is known that the compound can be involved in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
This compound is involved in the metabolic pathways of aromatic hydrocarbons . It is metabolized by entering the TCA cycle through the gentisate pathway .
Transport and Distribution
It is known that the compound is soluble in methanol , which suggests that it may be able to pass through cell membranes.
Subcellular Localization
Given its solubility in methanol , it is likely that the compound can diffuse across cell membranes and potentially localize in various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxyphenyl benzoate can be synthesized through the esterification of 3-hydroxyphenol (resorcinol) with benzoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyphenyl benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of benzoquinone derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of benzoquinone derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl benzoates.
Scientific Research Applications
3-Hydroxyphenyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: It is investigated for its potential pharmacological properties, including antioxidant and anti-inflammatory activities.
Industry: It is used as an intermediate in the production of dyes, fragrances, and pharmaceuticals.
Comparison with Similar Compounds
4-Hydroxyphenyl benzoate: Similar structure but with the hydroxyl group at the para position.
2-Hydroxyphenyl benzoate: Hydroxyl group at the ortho position.
3-Methoxyphenyl benzoate: Methoxy group instead of a hydroxyl group at the meta position.
Uniqueness: 3-Hydroxyphenyl benzoate is unique due to the specific positioning of the hydroxyl group at the meta position, which influences its reactivity and interaction with other molecules. This positioning can affect its solubility, melting point, and overall chemical behavior compared to its isomers .
Properties
IUPAC Name |
(3-hydroxyphenyl) benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDESWOTWNNGOMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1038878 | |
Record name | Resorcinol monobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 1,3-Benzenediol, 1-benzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
136-36-7 | |
Record name | Resorcinol, monobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=136-36-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resorcinol monobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136367 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxyphenyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4807 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-Benzenediol, 1-benzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Resorcinol monobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1038878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxyphenyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RESORCINOL MONOBENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/942E82KUWD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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